Cas no 14432-12-3 (2-chloropyridin-4-amine)
2-chloropyridin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-2-chloropyridine
- 2-CHLOROPYRIDIN-4-AMINE
- 2-CHLORO-PYRIDIN-4-YLAMINE
- TIMTEC-BB SBB004235
- 4-Pyridinamine, 2-chloro-
- AMINO-2-CHLOROPYRIDINE, 4-
- 2-CHLORO-4-AMINOPVRIDINE
- 4-Pyridinamine,2-chloro-(9CI)
- 2-Chloro-4-aminopyri
- 2-Chloro-4-aminopyridine
- 4-(2-pyridyl)benzaldehyde
- 4-Amino-2-chloropyri
- 2-CHLORO-4-PYRIDINAMINE
- 2-chlorpyridin-4-amin
- 2-chloro-4-pyridylamine
- 4-amino-2-chloro pyridine
- 2-chloro-4-amino pyridine
- 4-AMINO-6-CHLOROPYRIDINE
- BLBDTBCGPHPIJK-UHFFFAOYSA-N
- PubChem1248
- 2-Chloro-4-amino-pyridine
- 2-Chloro-4-pyridinamine #
- KSC490Q9L
- A
- EN300-25778
- CHEBI:177030
- DTXSID20162674
- SY004830
- W-108157
- CS-D1410
- FT-0617463
- UNII-BHC29VF8KH
- A0895
- 14432-12-3
- AKOS001407522
- EINECS 238-403-0
- AM20070246
- F2145-0707
- A18206
- (2-CHLOROPYRIDIN-4-YL)AMINE
- SB10355
- AC-1168
- SCHEMBL40039
- BCP22213
- PB24583
- (2-Chloropyridin-4-yl)amine; 2-Chloro-4-aminopyridine; 2-Chloropyridin-4-amine; 2-Chloro-4-pyridinamine;
- PS-3290
- NS00010840
- 4-Amino-2-chloropyridine, 97%
- Z217306542
- MFCD00060089
- BHC29VF8KH
- STK801373
- DB-349073
- BBL009974
- DB-009072
- 2-chloropyridin-4-amine
-
- MDL: MFCD00060089
- Inchi: 1S/C5H5ClN2/c6-5-3-4(7)1-2-8-5/h1-3H,(H2,7,8)
- InChI Key: BLBDTBCGPHPIJK-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CN=1)N
- BRN: 108671
Computed Properties
- Exact Mass: 128.01400
- Monoisotopic Mass: 128.014
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 76.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.1
- Topological Polar Surface Area: 38.9
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.2417 (rough estimate)
- Melting Point: 90.0 to 94.0 deg-C
- Boiling Point: 153℃/5mmHg(lit.)
- Flash Point: 153℃/5mm
- Refractive Index: 1.5110 (estimate)
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 38.91000
- LogP: 1.89840
- Solubility: Slightly soluble
2-chloropyridin-4-amine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
2-chloropyridin-4-amine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-chloropyridin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0895-25g |
2-chloropyridin-4-amine |
14432-12-3 | 25g |
¥695.0 | 2022-05-30 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0895-1g |
2-chloropyridin-4-amine |
14432-12-3 | 1g |
¥135.0 | 2022-05-30 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0895-5g |
2-chloropyridin-4-amine |
14432-12-3 | 5g |
¥220.0 | 2022-05-30 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A163A-5g |
2-chloropyridin-4-amine |
14432-12-3 | 99% | 5g |
¥32.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A163A-100g |
2-chloropyridin-4-amine |
14432-12-3 | 99% | 100g |
¥315.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A163A-25g |
2-chloropyridin-4-amine |
14432-12-3 | 99% | 25g |
¥91.0 | 2022-05-30 | |
| Alichem | A029015716-250mg |
4-Amino-2-chloropyridine |
14432-12-3 | 95% | 250mg |
1,029.00 USD | 2021-06-07 | |
| Alichem | A029015716-1g |
4-Amino-2-chloropyridine |
14432-12-3 | 95% | 1g |
2,981.85 USD | 2021-06-07 | |
| Fluorochem | 018016-25g |
4-Amino-2-chloropyridine |
14432-12-3 | 98% | 25g |
£11.00 | 2022-03-01 | |
| Fluorochem | 018016-100g |
4-Amino-2-chloropyridine |
14432-12-3 | 98% | 100g |
£34.00 | 2022-03-01 |
2-chloropyridin-4-amine Suppliers
2-chloropyridin-4-amine Related Literature
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Zhao Li,Carol Gelbaum,Zachary S. Campbell,Paul C. Gould,Jason S. Fisk,Bruce Holden,Arvind Jaganathan,Gregory T. Whiteker,Pamela Pollet,Charles L. Liotta New J. Chem. 2017 41 15420
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2. The electric dipole moments of chloro-anilines and of some chloro-, bromo-, and nitro-substituted amino-pyridines in benzene and 1,4-dioxan solutionsC. W. N. Cumper,A. Singleton J. Chem. Soc. B 1968 645
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3. The effects of CO2 pressure and pH on the Suzuki coupling of basic nitrogen containing substratesC. Senter,A. Rumple,W. Medina-Ramos,D. Houle,Z. Cheng,C. Gelbaum,J. Fisk,B. Holden,P. Pollet,C. A. Eckert,Charles L. Liotta Org. Biomol. Chem. 2014 12 7598
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Euna Yoo,Breanna M. Crall,Rajalakshmi Balakrishna,Subbalakshmi S. Malladi,Lauren M. Fox,Alec R. Hermanson,Sunil A. David Org. Biomol. Chem. 2013 11 6526
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5. Ionization constants of heterocyclic substances. Part IX. Protonation of aminopyridones and aminopyrimidonesG. B. Barlin,W. Pfleiderer J. Chem. Soc. B 1971 1425
Additional information on 2-chloropyridin-4-amine
Chemical Profile of 2-chloropyridin-4-amine (CAS No. 14432-12-3)
2-chloropyridin-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 14432-12-3, is a significant intermediate in the field of pharmaceutical and agrochemical synthesis. This heterocyclic organic compound features a pyridine core substituted with a chlorine atom at the 2-position and an amine group at the 4-position. Its unique structural attributes make it a valuable building block for the development of various bioactive molecules.
The compound’s molecular formula is C₅H₅ClN₂, reflecting its composition of five carbon atoms, five hydrogen atoms, one chlorine atom, and two nitrogen atoms. The presence of both electron-withdrawing and electron-donating groups in its structure—chlorine and amine, respectively—enhances its reactivity in synthetic transformations. This balance allows for diverse functionalization strategies, making it particularly useful in medicinal chemistry.
In recent years, 2-chloropyridin-4-amine has garnered attention in the research community due to its role in synthesizing novel therapeutic agents. One notable application is in the development of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The pyridine scaffold is a common motif in kinase inhibitors, and modifications at the 2- and 4-positions can fine-tune binding affinity and selectivity.
Recent studies have highlighted the compound’s utility in generating potent JAK (Janus kinase) inhibitors. JAK enzymes play a pivotal role in signal transduction pathways associated with immune responses and hematological malignancies. Researchers have demonstrated that incorporating 2-chloropyridin-4-amine into molecular frameworks can lead to compounds with improved pharmacokinetic properties and reduced off-target effects. For instance, derivatives featuring this core structure have shown promising activity against JAK2V617F mutations, a driver mutation in myeloproliferative neoplasms.
Another emerging area of interest involves the use of 2-chloropyridin-4-amine in designing small-molecule modulators of G protein-coupled receptors (GPCRs). GPCRs are integral membrane proteins that mediate cellular responses to external stimuli, making them attractive targets for drug development. The amine functionality in 2-chloropyridin-4-amine provides a site for hydrogen bonding interactions with receptor residues, facilitating the optimization of receptor binding affinity.
The compound’s versatility extends to agrochemical applications as well. Pyridine derivatives are widely employed in crop protection agents due to their ability to interact with biological targets in pests and weeds. Researchers have explored 2-chloropyridin-4-amine as a precursor for synthesizing novel herbicides and fungicides. Its structural features enable the introduction of various substituents that can modulate biological activity while maintaining environmental safety profiles.
From a synthetic chemistry perspective, 2-chloropyridin-4-amine serves as a versatile intermediate for constructing more complex molecules through nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 2-position is readily displaced by nucleophiles such as amines, thiols, and alkoxides, allowing for the introduction of diverse functional groups. This reactivity has been leveraged to generate libraries of substituted pyridines for high-throughput screening.
The pharmaceutical industry has also utilized 2-chloropyridin-4-amine in the development of antiviral agents. Pyridine-based compounds exhibit broad-spectrum antiviral activity by interfering with viral replication mechanisms. For example, derivatives incorporating this scaffold have shown efficacy against RNA viruses by inhibiting key enzymes involved in viral polymerization. The adaptability of 2-chloropyridin-4-amine in medicinal chemistry underscores its importance as a synthetic intermediate.
In conclusion, 2-chloropyridin-4-amine (CAS No. 14432-12-3) is a multifaceted compound with significant applications across pharmaceuticals and agrochemicals. Its unique structural features enable diverse synthetic strategies, making it indispensable in drug discovery efforts targeting kinases, GPCRs, and viruses. As research continues to uncover new therapeutic modalities, the role of this compound is expected to expand further, reinforcing its status as a cornerstone intermediate in modern chemical synthesis.
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